molecular formula C8H13ClN2O3 B7777430 N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide

N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B7777430
M. Wt: 220.65 g/mol
InChI Key: SYXBIUKMCXZGNS-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group, a morpholine ring, and an oxoacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves the reaction of 2-chloroethylamine hydrochloride with morpholine and an appropriate acylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactor systems to maintain optimal reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. The morpholine ring and oxoacetamide moiety contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-2-(piperidin-4-yl)-2-oxoacetamide
  • N-(2-chloroethyl)-2-(pyrrolidin-4-yl)-2-oxoacetamide
  • N-(2-chloroethyl)-2-(azepan-4-yl)-2-oxoacetamide

Uniqueness

N-(2-chloroethyl)-2-(morpholin-4-yl)-2-oxoacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the morpholine ring’s characteristics are advantageous.

Properties

IUPAC Name

N-(2-chloroethyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3/c9-1-2-10-7(12)8(13)11-3-5-14-6-4-11/h1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBIUKMCXZGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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